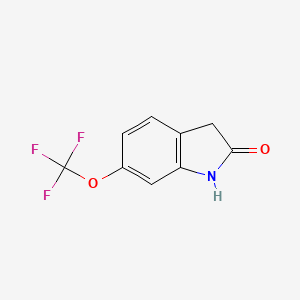

6-(Trifluoromethoxy)indolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6F3NO2 |

|---|---|

Molecular Weight |

217.14 g/mol |

IUPAC Name |

6-(trifluoromethoxy)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)15-6-2-1-5-3-8(14)13-7(5)4-6/h1-2,4H,3H2,(H,13,14) |

InChI Key |

BNVMDXRMZSABFV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)OC(F)(F)F)NC1=O |

Origin of Product |

United States |

The Indolin 2 One Scaffold: a Privileged Structure in Chemical Research

The indolin-2-one core, also known as oxindole, is a bicyclic aromatic heterocyclic organic compound that is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a wide array of natural products and synthetic molecules that exhibit significant biological activities. nih.govmdpi.com The versatility of the indolin-2-one scaffold allows it to interact with multiple receptors and enzymes, leading to a broad spectrum of pharmacological effects. researchgate.net

Derivatives of indolin-2-one have been extensively investigated and have shown promise as potent agents in various therapeutic areas. nih.gov Research has demonstrated their efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.govmdpi.comtandfonline.com For instance, several indolin-2-one derivatives have been synthesized and evaluated for their potential as antitumor agents, with some showing significant antiproliferative activity against various cancer cell lines. nih.govnih.gov The anticancer drug Sunitinib, which features an indolin-2-one core, is a notable example of the successful application of this scaffold in oncology. mdpi.comresearchgate.netresearchgate.net Furthermore, studies have explored the anti-inflammatory properties of these compounds, with certain derivatives showing the ability to modulate inflammatory responses. mdpi.comnih.gov The adaptability of the indolin-2-one ring system makes it a valuable starting point for the synthesis of new organic compounds and a focal point in the development of novel therapeutic agents. nih.govnih.gov

The Strategic Role of Trifluoromethoxy Substitution

The trifluoromethoxy (-OCF3) group has become an increasingly important substituent in the design of pharmaceuticals, agrochemicals, and materials. mdpi.comscilit.comnih.govrsc.org Its inclusion in a molecule can profoundly influence its physicochemical and biological properties. nih.gov The trifluoromethoxy group is highly electronegative and lipophilic, characteristics that can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.comnih.govontosight.ai

The replacement of a hydrogen atom or a methyl group with a trifluoromethoxy group is a common strategy in medicinal chemistry to optimize lead compounds. wikipedia.org This substitution can lead to improved pharmacokinetic profiles, such as better absorption, distribution, and a longer half-life. mdpi.comontosight.ai The strong carbon-fluorine bonds within the trifluoromethoxy group contribute to its high metabolic stability, making molecules less susceptible to oxidative metabolism. mdpi.com The unique electronic and steric properties of the -OCF3 group can also lead to more selective interactions with target proteins. mdpi.com Due to these advantageous properties, a significant number of pharmaceutical compounds containing the trifluoromethoxy group are currently in various stages of clinical trials for a range of diseases, including cancer and infectious diseases. ontosight.ai

6 Trifluoromethoxy Indolin 2 One: a Key Synthetic Intermediate

The compound 6-(Trifluoromethoxy)indolin-2-one represents a strategic combination of the versatile indolin-2-one scaffold and the beneficial trifluoromethoxy group. This makes it a pivotal building block in the synthesis of more complex molecules with potential therapeutic applications. nih.govsemanticscholar.org The presence of the trifluoromethoxy group at the 6-position of the indolin-2-one ring can significantly influence the biological activity of the resulting derivatives. semanticscholar.org

Research has shown that derivatives synthesized from this compound exhibit promising biological activities. For example, certain 5-fluoro and 5-trifluoromethoxy indolin-2-one derivatives have been shown to possess anti-interleukin-1 (IL-1) activity, which is relevant for inflammatory diseases. nih.govsemanticscholar.org The synthesis of various derivatives often involves modifying the indolin-2-one core to explore structure-activity relationships. nih.gov The accessibility of this compound as a starting material facilitates the development of new chemical entities for drug discovery programs. Its use as a synthetic intermediate allows chemists to create libraries of novel compounds for biological screening, accelerating the search for new and effective therapeutic agents. nih.govmdpi.com

An in-depth look at the synthetic strategies for producing this compound, a significant heterocyclic scaffold, reveals a variety of established and modern chemical methodologies. The construction of the core indolin-2-one (oxindole) structure, particularly with substituents like the trifluoromethoxy group on the aromatic ring, is a key focus in medicinal and organic chemistry. This article details the primary synthetic routes used to build this compound and its related derivatives.

Structural Modifications and Derivative Chemistry of 6 Trifluoromethoxy Indolin 2 One

N1-Position Functionalization of the Indolin-2-one Ring

The nitrogen atom at the N1 position of the 6-(trifluoromethoxy)indolin-2-one ring is a common site for functionalization, significantly influencing the compound's properties. semanticscholar.org Alkylation and arylation are the most prevalent modifications at this position.

N-Alkylation: The introduction of small alkyl groups, such as methyl or ethyl, at the N1 position has been shown to enhance the inhibitory activity of some indolin-2-one derivatives. semanticscholar.org For instance, in a series of 5-fluoro- or 5-(trifluoromethoxy)-2-indolinone derivatives, compounds with methyl, ethyl, or benzyl (B1604629) groups at the N1 position exhibited increased inhibitory effects compared to their unsubstituted counterparts. semanticscholar.org This suggests that the presence of a small lipophilic group at this position can be beneficial for biological activity.

N-Arylation: The introduction of aryl groups at the N1 position can be achieved through various cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. nih.gov While specific examples for this compound are not extensively detailed in the provided results, the general principles of N-arylation of indoles are well-established. nih.govrsc.org This modification can introduce significant steric and electronic changes, potentially leading to altered binding affinities and selectivities for specific biological targets. For example, N-phenyl substitution on indolin-2-ones has been shown to improve anticancer activity against certain cell lines. nih.gov

C3-Position Derivatization and Scaffold Expansion

The C3 position of the indolin-2-one ring is highly reactive and serves as a key handle for introducing a wide array of substituents and for expanding the core scaffold. The most common reaction at this position is the Knoevenagel condensation. wikipedia.orgresearchgate.netorganic-chemistry.org

Knoevenagel Condensation: This reaction involves the condensation of the active methylene (B1212753) group at the C3 position of the indolin-2-one with various aldehydes or ketones. wikipedia.orgresearchgate.net This versatile reaction allows for the introduction of a diverse range of substituted methylene groups, leading to the synthesis of 3-substituted-indolin-2-one derivatives. nih.govnih.gov The nature of the substituent introduced via the Knoevenagel condensation has a profound impact on the biological activity of the resulting compound. For example, the condensation with five-membered heteroaryl aldehydes has been shown to yield compounds with high specificity against certain receptor tyrosine kinases. nih.gov

Scaffold Expansion: Beyond simple substitution, the C3 position can be a starting point for the construction of more complex, fused ring systems. For instance, sequential Knoevenagel condensation followed by cyclization reactions can lead to the formation of indene (B144670) and benzofulvene derivatives. nih.gov These expanded scaffolds can explore a larger chemical space and potentially interact with different biological targets or exhibit novel modes of action.

The derivatization at the C3 position is a cornerstone of the medicinal chemistry of indolin-2-ones, providing a direct avenue to modulate the shape, size, and electronic properties of the molecule to optimize its interaction with specific protein targets. nih.govcancertreatmentjournal.com

Regioselective Functionalization of the Aromatic Subunit

The benzene (B151609) ring of the this compound scaffold, also known as the aromatic subunit, can be subjected to regioselective functionalization to further fine-tune the properties of the molecule. The trifluoromethoxy group (-OCF3) is an electron-withdrawing and meta-directing group for electrophilic aromatic substitution. lkouniv.ac.in

Electrophilic Aromatic Substitution: Due to the deactivating nature of the trifluoromethoxy group, electrophilic aromatic substitution on the benzene ring of this compound is expected to be sluggish and occur at the positions meta to the -OCF3 group, namely the C5 and C7 positions. lkouniv.ac.in Halogenation, such as bromination or chlorination, is a common electrophilic substitution reaction that can be employed to introduce halogens at these positions. lkouniv.ac.in The introduction of halogens can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity and pharmacokinetic profile. acs.org

The regioselective functionalization of the aromatic subunit provides an additional layer of structural diversity that can be exploited in the design of novel this compound derivatives with improved therapeutic potential.

Construction of Complex Spirocyclic Architectures

The C3 position of the indolin-2-one ring can also serve as a spiro-center for the construction of complex three-dimensional spirocyclic architectures. nih.govrsc.org Spirooxindoles are a class of compounds that have gained significant attention in medicinal chemistry due to their unique structural features and diverse biological activities. nih.gov

[3+2] Cycloaddition Reactions: One common method for constructing spiro-pyrrolidinyl-oxindoles is through a [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. mdpi.com The azomethine ylide can be generated in situ from the condensation of an isatin (B1672199) derivative (the oxidized form of indolin-2-one) with an amino acid. This approach allows for the stereoselective synthesis of complex spirocyclic systems. mdpi.com

Other Cycloaddition Reactions: Other types of cycloaddition reactions, such as [2+2] cycloadditions, can also be employed to construct spirocyclic systems containing four-membered rings. nih.gov The synthesis of spiro-β-lactam-oxindoles has been achieved through the [2+2] cycloaddition of isatin-imines with aryloxy acetic acid. nih.gov

The construction of spirocyclic architectures from this compound introduces significant structural rigidity and three-dimensionality, which can lead to enhanced binding affinity and selectivity for specific protein targets. nih.govrsc.org

Structure-Activity Relationship (SAR) Analysis of Trifluoromethoxyindolin-2-one Scaffolds (focusing on chemical and structural parameters)

The structure-activity relationship (SAR) analysis of this compound derivatives provides valuable insights into how different structural modifications influence their biological activity.

Influence of the Trifluoromethoxy Group: The trifluoromethoxy group at the C6 position is a key feature of the scaffold. Its strong electron-withdrawing nature significantly influences the electronic properties of the entire molecule. semanticscholar.org This can impact the acidity of the N-H proton at the N1 position and the reactivity of the C3 position. In many cases, the presence of an electron-withdrawing group at position 5 or 6 of the indolin-2-one ring has been associated with enhanced biological activity. semanticscholar.org

Impact of N1-Substitution: As discussed in section 4.1, the nature of the substituent at the N1 position can have a significant impact on activity. Small alkyl groups often lead to increased potency, while larger or unsubstituted N1 positions can be detrimental. semanticscholar.org

Role of C3-Substituents: The substituent at the C3 position is a major determinant of selectivity and potency. nih.gov For kinase inhibitors, the C3-substituent often interacts with the hydrophobic pocket of the ATP-binding site. cancertreatmentjournal.com The size, shape, and electronic properties of this substituent can be tailored to achieve selectivity for specific kinases. nih.gov For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones have shown high specificity for the VEGF receptor tyrosine kinase. nih.gov

Aromatic Ring Substitution: The substitution pattern on the aromatic ring also contributes to the SAR. The introduction of additional substituents can modulate the electronic and steric properties of the molecule, leading to changes in binding affinity and pharmacokinetic properties. acs.org

A comprehensive SAR analysis, considering the interplay between these different structural parameters, is crucial for the rational design of potent and selective this compound-based therapeutic agents.

Advanced Spectroscopic Characterization Techniques for 6 Trifluoromethoxy Indolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 6-(trifluoromethoxy)indolin-2-one, a combination of proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the amide proton (N-H), the aromatic protons, and the aliphatic methylene (B1212753) (CH₂) protons.

The N-H proton of the lactam ring is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 8.0 and 10.5 ppm, with its exact chemical shift influenced by solvent and concentration. rsc.org The methylene protons at the C3 position (H-3) would appear as a sharp singlet around δ 3.5 ppm, as there are no adjacent protons to cause spin-spin coupling. The aromatic region would display a more complex pattern. The proton at C7 (H-7) is expected to be a doublet, coupling with H-5. The proton at C4 (H-4) would also be a doublet, coupling with H-5. The proton at C5 (H-5) would appear as a doublet of doublets due to coupling with both H-4 and H-7. The trifluoromethoxy group at C6 influences the chemical shifts of these aromatic protons. Based on data from related substituted indolinones, the expected chemical shifts are detailed in the table below. rsc.orgresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 8.0 - 10.5 | broad singlet |

| H-7 | ~7.3 | d |

| H-5 | ~7.1 | dd |

| H-4 | ~7.0 | d |

Note: Predicted values are based on analyses of structurally similar compounds. s = singlet, d = doublet, dd = doublet of doublets.

Carbon (¹³C) NMR Spectroscopy, including APT, HSQC, and HMBC Experiments

Carbon-¹³ (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a singlet. The spectrum for this compound would show nine distinct signals corresponding to its nine carbon atoms.

The most downfield signal is attributed to the carbonyl carbon (C-2) of the lactam, expected around δ 175-180 ppm. rsc.org The carbon of the trifluoromethoxy group (-OCF₃) appears as a quartet due to coupling with the three fluorine atoms, with a chemical shift around δ 121 ppm. rsc.org The aromatic carbons (C-4, C-5, C-6, C-7, C-3a, C-7a) resonate in the range of δ 110-150 ppm. The aliphatic methylene carbon (C-3) is found further upfield, typically around δ 36 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | 175 - 180 |

| C-7a | ~145 |

| C-6 (C-OCF₃) | ~144 |

| C-3a | ~130 |

| C-4 | ~125 |

| -OCF₃ | ~121 (q) |

| C-5 | ~119 |

| C-7 | ~111 |

Note: Predicted values are based on analyses of structurally similar compounds. q = quartet.

Advanced 2D NMR Experiments:

To unambiguously assign these resonances and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

APT (Attached Proton Test): While not a 2D experiment, this is a crucial 1D technique that provides information about the number of attached protons. In an APT spectrum, quaternary carbons (C) and methylene carbons (CH₂) show positive signals, while methyl (CH₃) and methine (CH) carbons show negative signals. For this molecule, C-2, C-3a, C-6, C-7a, and the OCF₃ carbon would be positive, while C-4, C-5, C-7 would be negative, and C-3 would also be positive.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons. columbia.edu It is far more sensitive than a standard ¹³C experiment. columbia.edu For this compound, the HSQC spectrum would show cross-peaks connecting the ¹³C signals of C-4, C-5, C-7, and C-3 with the ¹H signals of their respective attached protons (H-4, H-5, H-7, and H-3). columbia.edu This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart (²JCH and ³JCH). columbia.eduyoutube.com It is critical for identifying the connectivity between different parts of the molecule and assigning quaternary carbons. Key expected HMBC correlations for this compound would include:

The N-H proton showing correlations to the carbonyl carbon (C-2) and the aromatic bridgehead carbon (C-7a).

The methylene protons (H-3) correlating with the carbonyl carbon (C-2) and the aromatic carbon C-3a.

Aromatic protons showing correlations to neighboring and geminal carbons, confirming the substitution pattern. For example, H-7 would correlate to C-5, C-7a, and C-6.

Fluorine (¹⁹F) NMR Spectroscopy

Given the presence of the trifluoromethoxy group, ¹⁹F NMR spectroscopy is a highly informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive nucleus for NMR analysis. wikipedia.orgaiinmr.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. nih.govresearchgate.net

For this compound, the three fluorine atoms of the -OCF₃ group are chemically equivalent and are not coupled to any nearby protons. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift for an aromatic trifluoromethoxy group (Ar-OCF₃) typically appears in the range of δ -56 to -60 ppm relative to a CFCl₃ standard. spectrabase.com The presence of this singlet confirms the successful incorporation of the trifluoromethoxy group into the indolinone structure.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide a molecular "fingerprint" based on the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups.

For this compound, the key expected absorption bands are:

N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the lactam ring. rsc.orgresearchgate.net

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ group appear just below 3000 cm⁻¹. researchgate.net

C=O Stretch: A strong, sharp absorption band between 1700 and 1730 cm⁻¹ is characteristic of the carbonyl (amide I) group in a five-membered lactam ring. rsc.orgresearchgate.net

C=C Stretches: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1620 cm⁻¹ region. researchgate.net

C-O and C-F Stretches: The trifluoromethoxy group will give rise to very strong and characteristic absorption bands. The C-O-C asymmetric stretch is expected in the 1250-1300 cm⁻¹ region, while the C-F stretching vibrations will produce multiple intense bands in the 1000-1250 cm⁻¹ region. acs.orgresearchgate.net These C-F bands are often the most prominent features in the fingerprint region of the spectrum for fluorinated compounds.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3200 - 3400 | Medium, Sharp |

| C=O (Lactam) | Stretch | 1700 - 1730 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1620 | Medium to Weak |

| C-O-C | Asymmetric Stretch | 1250 - 1300 | Strong |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FT-IR. The Raman spectrum of this compound would be expected to show characteristic bands for the aromatic ring system, such as the ring breathing modes, which are often strong in Raman spectra. acs.org

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can enhance the Raman signal by factors of 10¹⁴ or more for molecules adsorbed onto nanostructured metal surfaces (typically gold or silver). mdpi.com This enhancement allows for the detection of analytes at very low concentrations. bu.edu While specific SERS data for this compound is not available, studies on indole (B1671886) and its derivatives have shown that the indole ring produces a strong SERS response. researchgate.netresearchgate.net The most intense SERS bands for indole are typically associated with the vibrations of the entire indole ring skeleton. It is expected that this compound would also be SERS-active, allowing for its trace-level detection. The technique could be used to identify the molecule in complex mixtures with high specificity. researchgate.net

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides crucial confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) further refines this by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, which allows for the determination of the precise elemental formula.

When subjected to ionization, typically through methods like Electrospray Ionization (ESI), the molecule is expected to form a protonated molecular ion, [M+H]⁺. For this compound (C₉H₆F₃NO₂), the theoretical exact mass of the neutral molecule is 217.0345. HRMS would aim to detect the m/z of the protonated molecule, [C₉H₇F₃NO₂]⁺, with high precision.

Beyond molecular ion detection, tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation pattern, offering insights into its structural connectivity. Although specific experimental data for this compound is not readily found in the surveyed literature, expected fragmentation pathways for the indolin-2-one core structure include the characteristic loss of carbon monoxide (CO), a neutral loss of 28 Da. Other potential fragmentations could involve the cleavage of the trifluoromethoxy group.

The analysis of related substituted indolin-2-ones in various studies confirms that HRMS is a standard tool for their characterization, providing unequivocal confirmation of their synthesized structures. farmaceut.orgresearchgate.net For example, in studies of other complex indole derivatives, HRMS has been used to confirm calculated mass values to within a few parts per million (ppm). researchgate.net

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Ion Type | Calculated m/z |

| C₉H₇F₃NO₂ | [M+H]⁺ | 218.0423 |

| C₉H₆F₃NNaO₂ | [M+Na]⁺ | 240.0243 |

Note: This table represents theoretical values as experimental data is not publicly available.

X-ray Crystallography for Absolute Stereochemical and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

A search of crystallographic databases did not yield a specific crystal structure for this compound. However, the crystal structures of several analogous indolinone compounds have been reported, providing a clear indication of the type of data that would be obtained from such an analysis. nih.govacs.orgresearchgate.net

For instance, the crystal structure of 1-(2,6-Dichlorophenyl)indolin-2-one was determined to be monoclinic, and the analysis revealed the planarity of the indole ring system and its orientation relative to the phenyl substituent. researchgate.net Similarly, a recent study on 5-(trifluoromethoxy)indoline-2,3-dione, a closely related compound, provided its crystal structure when bound to a protein, revealing the precise interactions within the binding site. rcsb.org These examples underscore the power of X-ray crystallography to elucidate the detailed solid-state conformation of indolinone derivatives.

An X-ray crystallographic analysis of this compound would be expected to confirm the planarity of the bicyclic indolinone core and provide the exact bond lengths and angles for the entire molecule, including the trifluoromethoxy substituent. Furthermore, it would reveal how the molecules arrange themselves in the crystal lattice, likely through intermolecular hydrogen bonds involving the N-H group and the carbonyl oxygen.

Table 2: Illustrative Crystallographic Data for a Related Indolinone Compound (1-(2,6-Dichlorophenyl)indolin-2-one)

| Parameter | Value |

| Chemical Formula | C₁₄H₉Cl₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1412 (8) |

| b (Å) | 8.0241 (9) |

| c (Å) | 11.0510 (13) |

| β (°) | 105.789 (2) |

| Volume (ų) | 609.35 (12) |

Source: Data from the structural analysis of 1-(2,6-Dichlorophenyl)indolin-2-one, provided for illustrative purposes. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The indolin-2-one scaffold contains a chromophore, an unsaturated system, which gives rise to characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic benzene (B151609) ring fused to the lactam ring. The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) are influenced by the substituents on the chromophore. The presence of the trifluoromethoxy group, an auxochrome, is likely to cause a shift in the absorption bands compared to the unsubstituted oxindole.

While a specific, published UV-Vis spectrum for this compound was not found, studies on other substituted indolin-2-ones and indole analogues provide a basis for the expected spectral characteristics. beilstein-journals.orgscielo.org.zabldpharm.com Generally, indole derivatives exhibit strong absorption bands in the range of 250-290 nm. The introduction of substituents can lead to bathochromic (red) or hypsochromic (blue) shifts of these bands. For example, studies on various substituted indolin-2-yl-1,3-tropolones show absorption maxima (λmax) in acetonitrile (B52724) ranging from 250 nm to over 400 nm, depending on the specific substitution pattern. beilstein-journals.org

Table 3: Expected UV-Vis Absorption Data for this compound in a Common Solvent (e.g., Methanol or Acetonitrile)

| Transition Type | Expected λmax Range (nm) |

| π → π* | 250 - 300 |

Note: This table provides an estimated absorption range based on the parent chromophore and related structures, as specific experimental data is not publicly available.

Computational and Theoretical Investigations of 6 Trifluoromethoxy Indolin 2 One

Molecular Docking Studies for Ligand-Target Interactions (focusing on chemical binding modes)

Characterization of Hydrophobic Interactions

Hydrophobic interactions are crucial for the binding of ligands to protein targets and for their ability to cross biological membranes. The trifluoromethoxy group is known to be highly lipophilic, a property that is computationally explored in derivatives of indolin-2-one.

The trifluoromethoxy group at the 6-position of the indolinone core significantly increases the molecule's hydrophobicity. Computational models are used to calculate parameters like ALogP (the calculated logarithm of the partition coefficient between n-octanol and water), which quantifies this effect. These calculations help in understanding how 6-(trifluoromethoxy)indolin-2-one partitions between aqueous and lipid environments, providing insight into its likely absorption and distribution characteristics. The hydrophobic surface of the molecule, particularly around the trifluoromethoxy-substituted benzene (B151609) ring, is a key feature in its interaction with non-polar residues within a protein's binding site.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations provide critical insights into the stability of the molecule's conformation and the dynamics of its interaction with biological targets, such as protein receptors.

Research Findings: MD simulations have been effectively used to study the binding stability of trifluoromethoxy-substituted indolinone derivatives with their protein targets. semanticscholar.org In a study on 5-fluoro/(trifluoromethoxy)‐1H‐indole (B1671886)‐2,3‐dione derivatives targeting the Interleukin-1 Receptor (IL-1R), MD simulations were performed to validate docking results and understand the dynamic behavior of the ligand-protein complex. semanticscholar.org

The simulation process typically involves these key steps:

Parameterization: A force field, such as CHARMM36, is applied to define the parameters and potential energy functions for all atoms in the system. semanticscholar.org

Minimization and Equilibration: The system's energy is initially minimized to remove any steric clashes. It is then gradually heated to a physiological temperature (e.g., 310 K) and equilibrated under constant pressure and temperature to achieve a stable state. semanticscholar.org

Production Run: The simulation is run for a specific duration (e.g., 5,000 steps or more), during which the trajectory of all atoms is recorded. semanticscholar.org

Analysis of these trajectories reveals the stability of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein over time. For instance, simulations showed that certain derivatives remain stably bound within the receptor's binding site, confirming a favorable interaction profile. semanticscholar.orgnih.gov This data is crucial for confirming the binding mode and assessing the conformational stability of the compound within its biological target.

Fukui Function Analysis and Other Reactivity Descriptors

Fukui function analysis is a concept within Density Functional Theory (DFT) used to describe and predict chemical reactivity. researchgate.netyoutube.com It helps identify which atoms in a molecule are most susceptible to electrophilic or nucleophilic attack. researchgate.net This is achieved by analyzing the change in electron density as an electron is added to or removed from the molecule.

f+ (r) : Indicates the propensity of a site to undergo a nucleophilic attack (accepting an electron). A higher value suggests a more electrophilic site.

f- (r) : Indicates the propensity of a site to undergo an electrophilic attack (donating an electron). A higher value suggests a more nucleophilic site. uchile.cl

For this compound, the trifluoromethoxy group is a strong electron-withdrawing group. This property significantly influences the electronic distribution across the indolinone scaffold. Fukui function calculations would likely show that the electron-withdrawing nature of the -OCF₃ group decreases the electron density on the benzene ring, making the aromatic carbons more susceptible to nucleophilic attack compared to an unsubstituted indolinone. Conversely, the oxygen and nitrogen atoms of the lactam ring are typically nucleophilic centers. Computational analysis can precisely quantify the reactivity of each atomic site, guiding the understanding of metabolic pathways and potential covalent interactions.

Other reactivity descriptors often calculated alongside Fukui functions include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A large gap implies high stability, while a small gap suggests higher reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (utilizing computed chemical parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For derivatives of trifluoromethoxy-indolinone, QSAR models are developed to predict their activity and guide the design of new, more potent analogs. researchgate.netnih.gov

Research Findings: QSAR studies on series of compounds including trifluoromethoxy-substituted indole/indolinone cores have successfully identified key molecular descriptors that correlate with biological activity. In one study on 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents, a QSAR model was developed using principal component regression. nih.gov The model showed a linear relationship between physicochemical descriptors and the inhibitory activity of the compounds. nih.gov

Another QSAR analysis on 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives revealed that high molecular polarizability and a low lipid/water partition coefficient (ALogP) were important for anti-inflammatory activity. researchgate.net

The development of a QSAR model typically involves:

Data Set: A series of related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic, topological) are calculated for each molecule using software.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Principal Component Regression (PCR), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.goveurjchem.com

Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation techniques. nih.gov

The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Applications of 6 Trifluoromethoxy Indolin 2 One and Its Derivatives in Chemical Research

As Versatile Scaffolds for the Synthesis of Diverse Heterocyclic Compounds

The 6-(trifluoromethoxy)indolin-2-one scaffold is a valuable starting point for the synthesis of a wide array of heterocyclic compounds. The reactivity of the C3-methylene group and the N1-position of the indolin-2-one ring allows for various chemical modifications, leading to the generation of diverse molecular libraries.

Research on analogous 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives has demonstrated the versatility of this scaffold in generating compounds with potential therapeutic applications. semanticscholar.orgresearchgate.net For instance, the condensation of 5-(trifluoromethoxy)-1H-indole-2,3-dione (a close derivative of the title compound) with thiosemicarbazides has been shown to produce 3-thiosemicarbazone-2-indolinone derivatives. semanticscholar.orgresearchgate.net These derivatives have been further cyclized to yield 3-(4-oxothiazolidine)hydrazones, showcasing the scaffold's utility in constructing more complex heterocyclic systems. semanticscholar.org The trifluoromethoxy group in these structures was found to be crucial for their biological activity, suggesting that this compound would be an equally, if not more, valuable scaffold for similar synthetic explorations. semanticscholar.org

The general applicability of the indolin-2-one core as a scaffold is further exemplified by the synthesis of various 3-substituted-indolin-2-one derivatives as anti-inflammatory agents. mdpi.com This underscores the potential of this compound to serve as a foundational structure for the development of new chemical entities with diverse pharmacological profiles. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the indolinone core, potentially enabling novel synthetic transformations and the creation of unique heterocyclic structures.

| Starting Scaffold | Reagents/Conditions | Resulting Heterocyclic System | Reference |

| 5-(Trifluoromethoxy)-1H-indole-2,3-dione | Thiosemicarbazide | 3-Thiosemicarbazone-2-indolinone | semanticscholar.orgresearchgate.net |

| 3-Thiosemicarbazone-2-indolinone derivative | - | 3-(4-Oxothiazolidine)hydrazone | semanticscholar.org |

| Indolin-2-one | Various electrophiles/nucleophiles | 3-Substituted-indolin-2-ones | mdpi.com |

As Key Building Blocks in the Construction of Complex Molecular Architectures

The inherent structural features of this compound make it a key building block for the assembly of complex molecular architectures. The fusion of the aromatic ring with a five-membered lactam provides a rigid and defined three-dimensional shape that can be elaborated upon to create intricate molecular frameworks.

One area where substituted oxindoles have proven invaluable is in the synthesis of spirooxindoles, a class of compounds with significant biological activities. nih.gov Although direct examples using this compound are not prevalent in the cited literature, the general strategies for constructing trifluoromethyl-containing spirooxindoles via cycloaddition reactions with isatin-derived imines are well-established. nih.gov These methodologies could be readily adapted to this compound, allowing for the construction of novel spirocyclic systems bearing the trifluoromethoxy group. The unique electronic properties of the trifluoromethoxy group could influence the stereochemical outcome of such cycloaddition reactions, offering a pathway to complex molecules with controlled stereochemistry.

Furthermore, the indoline (B122111) scaffold itself is a key component in the synthesis of complex bioactive molecules. For example, derivatives of 3-(indolin-6-yl)-1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of NADPH oxidase 2 (NOX2). nih.gov The synthesis of these complex inhibitors involves the coupling of an indoline building block with other heterocyclic moieties. nih.gov This highlights the potential of this compound to be used as a central building block in the convergent synthesis of elaborate, multi-component molecular architectures with potential applications in drug discovery.

| Building Block | Synthetic Strategy | Resulting Complex Architecture | Potential Application |

| Isatin-derived imine (from this compound) | Cycloaddition reactions | Trifluoromethyl-containing spirooxindoles | Medicinal Chemistry |

| Indoline derivative (from this compound) | Coupling with other heterocycles | Multi-component bioactive molecules | Drug Discovery |

Role in the Design of Chemically Active Probes and Precursors

The development of chemical probes is essential for elucidating biological pathways and validating drug targets. The this compound scaffold possesses attributes that make it an attractive starting point for the design of such probes. The trifluoromethoxy group can serve as a useful ¹⁹F NMR tag for tracking the molecule in biological systems.

The general principle of using heterocyclic scaffolds for probe development is well-established. For instance, tricyclic quinolinones have been optimized to create in vivo chemical probes for BCL6 inhibition. nih.gov Similarly, the indolin-2-one core of this compound can be systematically modified to develop selective binders for specific protein targets. The trifluoromethoxy group can enhance binding affinity and improve pharmacokinetic properties, which are crucial for effective chemical probes. eubopen.org

Moreover, fluorinated compounds are increasingly being used in the design of chemical probes to study metabolic pathways. For example, fluorinated derivatives of sulforaphane (B1684495) have been synthesized to investigate its metabolism using ¹⁹F NMR spectroscopy. ljmu.ac.uk This approach could be applied to this compound, where it could be elaborated into a probe to study the interactions and metabolic fate of indolinone-based compounds in a cellular context. The strong and clean signal of the ¹⁹F nucleus would allow for sensitive detection and quantification.

Development of Labeled Compounds for Mechanistic and Biochemical Research

Isotopically labeled compounds are indispensable tools for mechanistic and biochemical studies, allowing researchers to trace the fate of molecules and understand reaction mechanisms. While specific examples of isotopically labeled this compound were not found in the provided search results, the general methodologies for labeling indole (B1671886) and its derivatives are well-documented and could be applied to this compound.

For instance, methods for the specific deuterium (B1214612) (²H) or carbon-13 (¹³C) labeling of the six-membered ring of indoles have been developed. These methods often start from simple, commercially available labeled precursors and proceed through a series of synthetic steps to build the labeled indole core. Such strategies could be adapted to synthesize labeled versions of this compound, which would be invaluable for a variety of research applications.

Labeled this compound could be used in metabolic studies to track its biotransformation and identify its metabolites. In mechanistic studies of reactions involving this scaffold, labeled compounds could help to elucidate reaction pathways and identify key intermediates. Furthermore, in biochemical assays, labeled derivatives could be used in binding studies to quantify the interaction with target proteins and determine binding kinetics.

| Labeling Strategy | Potential Application | Research Area |

| Deuterium (²H) or Carbon-13 (¹³C) labeling of the aromatic ring | Metabolic fate and biotransformation studies | Drug Metabolism |

| Isotopic labeling of reactive positions | Elucidation of reaction mechanisms | Organic Chemistry |

| Radiolabeling (e.g., ¹⁴C, ³H) | Quantitative binding assays | Biochemistry, Pharmacology |

Future Research Directions and Unexplored Avenues for 6 Trifluoromethoxy Indolin 2 One

Development of Sustainable and Green Synthetic Methodologies

The growing emphasis on environmentally benign chemical processes necessitates the development of sustainable synthetic routes to 6-(Trifluoromethoxy)indolin-2-one and its derivatives. unimib.it Future research in this area should focus on several key aspects:

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved reaction efficiency, and easier scalability. researchgate.net The application of flow chemistry techniques, such as heterogeneous catalytic hydrogenation in a flow reactor, could lead to more sustainable and efficient syntheses of the indoline (B122111) core. researchgate.net This approach can reduce the use of hazardous reagents and minimize waste generation. researchgate.net

Green Solvents and Catalysts: Exploration of alternative, greener solvents and catalysts is crucial. semanticscholar.org This includes the use of water, supercritical fluids, or biodegradable solvents in place of volatile organic compounds. unimib.it The development of reusable heterogeneous catalysts, such as palladium on carbon, can also contribute to a more sustainable process. researchgate.net

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product, a key principle of green chemistry. semanticscholar.org Reactions with high atom economy minimize the formation of byproducts, leading to less waste and a more efficient process.

One documented green chemistry approach for a related compound, 6-(trifluoromethyl)-2-indolinone, involves the use of platinum on carbon with hydrogen in ethanol (B145695) at 20°C in a flow reactor. lookchem.com This method highlights the potential for developing similar environmentally friendly syntheses for this compound.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic properties imparted by the trifluoromethoxy group can be harnessed to explore novel reactivity patterns and unconventional chemical transformations of the this compound scaffold.

Domino Reactions: Designing domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, can significantly improve synthetic efficiency. organic-chemistry.org For instance, a domino trifluoromethylation/cyclization strategy has been successfully employed for the synthesis of 2-(trifluoromethyl)indoles. organic-chemistry.org A similar approach could be envisioned for the synthesis of derivatives of this compound.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. rsc.org The development of photocatalytic methods for the functionalization of the indolinone core could provide access to novel derivatives that are difficult to synthesize using traditional methods. rsc.org

C-H Activation: Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Exploring C-H activation strategies on the this compound backbone would allow for the late-stage modification of the molecule, providing rapid access to a diverse range of analogs.

Advanced In Silico Studies for Predictive Chemical Design and Optimization

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and materials science. nih.govmdpi.com For this compound, these methods can be employed to:

Predict Biological Activity: In silico screening can predict the potential biological targets of this compound derivatives. mdpi.combiopolymers.org.ua For example, docking studies have been used to investigate the binding interactions of similar 2-indolinone derivatives with targets like the IL-1 receptor. semanticscholar.orgresearchgate.net Such studies can guide the design of new compounds with enhanced potency and selectivity. nih.gov

Optimize Physicochemical Properties: Computational models can predict key drug-like properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. nih.govresearchgate.net This allows for the early identification and optimization of compounds with favorable pharmacokinetic profiles.

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, helping to rationalize observed reactivity and guide the development of new synthetic methods. researchgate.net

A summary of in silico approaches and their potential applications for this compound is presented in the table below.

| In Silico Technique | Application for this compound |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Development of models to predict biological activity based on chemical structure. |

| ADME/Tox Prediction | Estimation of pharmacokinetic properties and potential toxicity. nih.govresearchgate.net |

| DFT (Density Functional Theory) | Elucidation of reaction mechanisms and prediction of reactivity. researchgate.net |

| Molecular Dynamics Simulations | Study of the dynamic behavior of the molecule and its interactions with biological targets. semanticscholar.org |

Integration into Emerging Fields of Chemical Synthesis and Materials Science

The unique properties of the trifluoromethoxy group suggest that this compound could find applications in emerging fields beyond traditional medicinal chemistry.

Materials Science: The incorporation of fluorinated motifs can significantly influence the properties of organic materials. The trifluoromethoxy group could impart desirable characteristics such as increased thermal stability, altered electronic properties, and modified solid-state packing. This makes this compound and its derivatives interesting candidates for the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chemical Biology: As a core scaffold, this compound can be functionalized with various probes and tags for use in chemical biology research. These modified molecules could be employed to study biological processes, identify new protein targets, and visualize cellular events.

Agrochemicals: The trifluoromethyl group is a common feature in many modern agrochemicals. nih.gov The trifluoromethoxy group shares some of the beneficial properties of the trifluoromethyl group, suggesting that derivatives of this compound could be explored for their potential as novel herbicides, insecticides, or fungicides.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(Trifluoromethoxy)indolin-2-one, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves cyclization of substituted indole precursors or functionalization of indolin-2-one scaffolds. For trifluoromethoxy substitution, nucleophilic aromatic substitution or direct fluorination may be employed. Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and purity.

- X-ray Crystallography : For resolving crystal structures and verifying substituent orientation (e.g., hydrophobic interactions observed in analogs ).

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula.

Q. How does the trifluoromethoxy substituent influence the physicochemical properties of indolin-2-one derivatives?

- Methodological Answer : The trifluoromethoxy group enhances lipophilicity and metabolic stability. Researchers assess these properties via:

- LogP Measurements : To quantify hydrophobicity.

- Thermogravimetric Analysis (TGA) : For thermal stability.

- Solubility Assays : In polar (e.g., PBS) and non-polar solvents.

Advanced Research Questions

Q. In molecular docking studies, how can researchers identify key binding interactions between this compound and kinase targets such as BRAFV600E?

- Methodological Answer :

Target Preparation : Retrieve BRAFV600E structures (PDB ID: e.g., 3OG7) and optimize protonation states.

Ligand Docking : Use software (AutoDock Vina, Schrödinger) to simulate binding. Critical interactions include hydrogen bonds (e.g., –NH of indolin-2-one with Thr529 ) and hydrophobic contacts.

Validation : Compare docking scores (ΔG values) with experimental IC₅₀ data. Mutagenesis studies (e.g., replacing Asp594) can confirm residue roles .

- Data Interpretation : Contradictions between docking predictions and assay results may arise from solvent effects or conformational flexibility, necessitating free-energy perturbation (FEP) calculations.

Q. What in vivo models are appropriate for evaluating the anti-inflammatory and kinase inhibitory effects of this compound derivatives?

- Methodological Answer :

- Zebrafish Models : For preliminary toxicity and efficacy screening (e.g., KMU-11342’s low cytotoxicity in zebrafish ).

- Rodent Models : To study pharmacokinetics and tissue distribution. Ex vivo electrophysiology (e.g., rat heart assays ) assesses cardiac safety.

- Design Considerations : Include dose-response curves, vehicle controls, and biomarkers (e.g., TNF-α for inflammation).

Q. How can structure-activity relationship (SAR) studies systematically determine pharmacophoric elements required for kinase inhibition?

- Methodological Answer :

Analog Synthesis : Modify substituents (e.g., replacing trifluoromethoxy with methoxy or halogens) and test activity.

Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to identify target selectivity.

3D-QSAR Modeling : Align compounds to indolin-2-one scaffolds (e.g., sunitinib ) and correlate steric/electronic features with IC₅₀ values.

- Case Study : KMU-11342’s 3,5-disubstituted indolin-2-one scaffold showed potent kinase inhibition, emphasizing the role of the trifluoromethoxy group in hydrophobic interactions .

Data Contradictions and Resolution

- Issue : Variability in docking scores vs. experimental binding affinities.

- Resolution : Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants directly.

- Issue : Discrepancies in cytotoxicity across models (e.g., zebrafish vs. mammalian cells).

- Resolution : Cross-validate using human primary cell lines and adjust for species-specific metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.